2-Amino-5-Nitrophenol
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Overview
Description
2-Amino-5-nitrophenol is an organic compound with the molecular formula C6H6N2O3. It is a member of the nitrophenols family and is characterized by the presence of both an amino group and a nitro group attached to a benzene ring. This compound is primarily used as an intermediate in the synthesis of azo dyes and as a dye in semi-permanent hair coloring products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-nitrophenol typically involves the following steps:
Cyclization Reaction: 2-Aminophenol reacts with thionyl chloride in the presence of a solvent and an acid-binding agent to form a cyclic compound.
Nitration Reaction: The cyclic compound undergoes nitration with a mixture of concentrated sulfuric acid and concentrated nitric acid to produce a nitrated substance.
Hydrolysis: The nitrated substance is hydrolyzed using sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs the ortho-aminophenol process due to its cost-effectiveness, high yield, and relatively low environmental impact. This method involves the protection of the amino group by forming benzoxazolone, followed by nitration and hydrolysis to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although it is primarily a reducing agent.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to 2,5-diaminophenol.
Substitution: Various substituted nitrophenols depending on the electrophile used.
Scientific Research Applications
2-Amino-5-nitrophenol has a wide range of applications in scientific research:
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential anticonvulsant properties and as a component in hair dye formulations.
Industry: Utilized in the production of dyes for synthetic resins, lacquers, inks, and wood stains.
Mechanism of Action
The mechanism of action of 2-amino-5-nitrophenol involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a reducing agent, influencing redox reactions within biological systems. In hair dye applications, it penetrates the hair shaft and interacts with keratin to produce the desired color .
Comparison with Similar Compounds
- 2-Amino-4-nitrophenol
- 2-Amino-5-chlorophenol
- 2-Amino-3-nitrophenol
- 4-Amino-3-nitrophenol
Comparison: 2-Amino-5-nitrophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. For example, 2-amino-4-nitrophenol has a different position of the nitro group, leading to variations in its chemical behavior and uses. Similarly, 2-amino-5-chlorophenol contains a chlorine atom instead of a nitro group, affecting its properties and applications .
Properties
CAS No. |
121-88-8 |
---|---|
Molecular Formula |
C113H188O8 |
Molecular Weight |
1674.739 |
IUPAC Name |
[3-(3,4-didecylbenzoyl)oxy-2,2-bis[(3,4-didecylbenzoyl)oxymethyl]propyl] 3,4-didecylbenzoate |
InChI |
InChI=1S/C113H188O8/c1-9-17-25-33-41-49-57-65-73-97-81-85-105(89-101(97)77-69-61-53-45-37-29-21-13-5)109(114)118-93-113(94-119-110(115)106-86-82-98(74-66-58-50-42-34-26-18-10-2)102(90-106)78-70-62-54-46-38-30-22-14-6,95-120-111(116)107-87-83-99(75-67-59-51-43-35-27-19-11-3)103(91-107)79-71-63-55-47-39-31-23-15-7)96-121-112(117)108-88-84-100(76-68-60-52-44-36-28-20-12-4)104(92-108)80-72-64-56-48-40-32-24-16-8/h81-92H,9-80,93-96H2,1-8H3 |
InChI Key |
HIRCWXPWHAHUCR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=C(C=C(C=C1)C(=O)OCC(COC(=O)C2=CC(=C(C=C2)CCCCCCCCCC)CCCCCCCCCC)(COC(=O)C3=CC(=C(C=C3)CCCCCCCCCC)CCCCCCCCCC)COC(=O)C4=CC(=C(C=C4)CCCCCCCCCC)CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
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